2-(naphthalen-1-yloxy)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-(Naphthalen-1-yloxy)-N-(4-nitrophenyl)acetamide is an organic compound that features a naphthalene ring bonded to an acetamide group, with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(naphthalen-1-yloxy)-N-(4-nitrophenyl)acetamide typically involves the reaction of naphthalen-1-ol with 2-bromo-N-(4-nitrophenyl)acetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of naphthalen-1-ol attacks the bromoacetamide, displacing the bromine atom.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of catalysts and continuous flow reactors can further enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: 2-(naphthalen-1-yloxy)-N-(4-aminophenyl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(Naphthalen-1-yloxy)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yloxy)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which may interact with biological macromolecules. The naphthalene ring can intercalate with DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
2-(Naphthalen-1-yloxy)-N-phenylacetamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-(Naphthalen-1-yloxy)-N-(4-chlorophenyl)acetamide: Contains a chloro group instead of a nitro group, leading to variations in its chemical and biological properties.
Uniqueness: 2-(Naphthalen-1-yloxy)-N-(4-nitrophenyl)acetamide is unique due to the presence of both the naphthalene and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-naphthalen-1-yloxy-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-18(19-14-8-10-15(11-9-14)20(22)23)12-24-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJMVNABICPWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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